molecular formula C15H9F3N2O2S B131379 Benzo(b)thiophen-3-amine, 2-nitro-N-(3-(trifluoromethyl)phenyl)- CAS No. 149338-13-6

Benzo(b)thiophen-3-amine, 2-nitro-N-(3-(trifluoromethyl)phenyl)-

Cat. No. B131379
CAS RN: 149338-13-6
M. Wt: 338.31 g/mol
InChI Key: LTRYYTDSBIIOBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo(b)thiophen-3-amine, 2-nitro-N-(3-(trifluoromethyl)phenyl)- is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound is synthesized using a specific method and has unique biochemical and physiological effects, making it a promising molecule for future research.

Mechanism of Action

The mechanism of action of Benzo(b)thiophen-3-amine, 2-nitro-N-(3-(trifluoromethyl)phenyl)- is not fully understood. However, it has been proposed that this compound inhibits the activity of certain enzymes that are involved in cancer cell growth, leading to cell death.
Biochemical and Physiological Effects:
Benzo(b)thiophen-3-amine, 2-nitro-N-(3-(trifluoromethyl)phenyl)- has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, reduce inflammation, and inhibit the activity of certain enzymes involved in tumor growth. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Benzo(b)thiophen-3-amine, 2-nitro-N-(3-(trifluoromethyl)phenyl)- in lab experiments is its ability to selectively inhibit the activity of certain enzymes involved in cancer cell growth. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on Benzo(b)thiophen-3-amine, 2-nitro-N-(3-(trifluoromethyl)phenyl)-. One area of interest is the development of new drug delivery systems using this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative diseases. Finally, research on the toxicity of this compound and its potential side effects is also needed.

Synthesis Methods

The synthesis of Benzo(b)thiophen-3-amine, 2-nitro-N-(3-(trifluoromethyl)phenyl)- involves a series of chemical reactions that require specific reagents and conditions. The first step involves the reaction of 2-nitrophenylboronic acid with 3-(trifluoromethyl)benzaldehyde in the presence of a palladium catalyst to form an intermediate compound. This intermediate is then reacted with 2-aminothiophenol in the presence of a base to yield the final product.

Scientific Research Applications

Benzo(b)thiophen-3-amine, 2-nitro-N-(3-(trifluoromethyl)phenyl)- has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells. Additionally, this compound has been investigated for its potential as a drug delivery system due to its ability to cross the blood-brain barrier.

properties

CAS RN

149338-13-6

Product Name

Benzo(b)thiophen-3-amine, 2-nitro-N-(3-(trifluoromethyl)phenyl)-

Molecular Formula

C15H9F3N2O2S

Molecular Weight

338.31 g/mol

IUPAC Name

2-nitro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophen-3-amine

InChI

InChI=1S/C15H9F3N2O2S/c16-15(17,18)9-4-3-5-10(8-9)19-13-11-6-1-2-7-12(11)23-14(13)20(21)22/h1-8,19H

InChI Key

LTRYYTDSBIIOBM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(S2)[N+](=O)[O-])NC3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)[N+](=O)[O-])NC3=CC=CC(=C3)C(F)(F)F

Other CAS RN

149338-13-6

synonyms

Benzo(b)thiophen-3-amine, 2-nitro-N-(3-(trifluoromethyl)phenyl)-

Origin of Product

United States

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